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Compound of Interest

Compound Name: Ethyl 4-aminopicolinate

Cat. No.: B1419766

Ethyl 4-aminopicolinate is a substituted pyridine derivative that has garnered significant
interest within the scientific community, particularly in the fields of medicinal chemistry and
organic synthesis. Its structural architecture, featuring a pyridine ring functionalized with both a
nucleophilic amino group and an electrophilic ethyl ester, makes it a highly versatile and
valuable scaffold. This guide provides an in-depth analysis of the theoretical properties of Ethyl
4-aminopicolinate, offering insights into its physicochemical characteristics, spectroscopic
profile, synthetic accessibility, and its role as a key intermediate in the development of novel
therapeutics. For researchers and drug development professionals, a thorough understanding
of these core properties is paramount for leveraging this molecule to its full potential in
designing next-generation chemical entities.

The molecule's significance is highlighted by its documented use as a reagent in the synthesis
of bicyclic pyrimidines, which act as potent inhibitors of transforming growth factor-g (TGF-), a
key signaling pathway implicated in numerous diseases, including cancer and fibrosis[1]. The
strategic placement of its functional groups allows for diverse chemical modifications, enabling
the exploration of vast chemical spaces in drug discovery programs.

Part 1: Core Physicochemical and Structural
Properties

The fundamental physical and chemical properties of a molecule dictate its behavior in both
chemical reactions and biological systems. Ethyl 4-aminopicolinate is typically a pale-yellow
to yellow-brown solid or crystalline substance under standard conditions[2][3].
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Below is a diagram of the chemical structure generated using Graphviz.

Caption: Chemical structure of Ethyl 4-aminopicolinate.

A summary of its key identifiers and properties is presented in the table below for easy

reference.

Property Value Source(s)

CAS Number 773140-43-5 [L121[31[4]
ethyl 4-aminopyridine-2-

IUPAC Name [3]
carboxylate
Ethyl 4-aminopicolinate, 4-

Synonyms Amino-2-pyridinecarboxylic [11[2]

acid ethyl ester

Molecular Formula CsH10N20:2 [1][2][4]

Molecular Weight 166.18 g/mol [1114]
Pale-yellow to yellow-brown

Appearance ) [3]
solid

- Soluble in polar organic

Solubility [2]
solvents

Storage -20°C to 8°C [11[3]
JEGLDMPBDKDOQM-

InChl Key [3114]
UHFFFAOYSA-N

SMILES CCOC(=0O)clcc(ccnl)N [2]

The presence of the amino group and the nitrogen atom in the pyridine ring allows for hydrogen

bonding, which can influence its solubility and interactions with biological targets[2]. Its ester

functionality makes it susceptible to hydrolysis under acidic or basic conditions, a key

consideration for reaction and formulation design.

Part 2: Theoretical Spectroscopic Profile
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Spectroscopic analysis is critical for structure elucidation and quality control. While specific
experimental spectra for Ethyl 4-aminopicolinate are not widely published, a theoretical
profile can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to be highly informative. The ethyl group
should present as a triplet (3H, corresponding to the -CHs) and a quartet (2H, corresponding to
the -OCHz2-). The protons on the pyridine ring will appear in the aromatic region, with their
chemical shifts and coupling constants influenced by the electron-donating amino group and
the electron-withdrawing ester group. The amino group protons (-NHz2) will likely appear as a
broad singlet.

Caption: Theoretical *H NMR peak assignments for Ethyl 4-aminopicolinate.

Note: The image in the DOT script is a placeholder. In a real scenario, a chemical structure
image with labeled protons (a-f) would be used.

13C NMR: The carbon NMR spectrum would show eight distinct signals. The ester carbonyl
carbon would be the most downfield (~165 ppm), followed by the aromatic carbons of the
pyridine ring (~110-160 ppm). The carbons of the ethyl group would appear upfield, with the -
OCHz2- carbon around 61 ppm and the -CHs carbon around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of Ethyl 4-
aminopicolinate is predicted to show characteristic absorption bands:

N-H Stretching: Two distinct peaks in the 3300-3500 cm~1 region, characteristic of a primary
amine (-NHz2).

e C=0 Stretching: A strong, sharp peak around 1700-1750 cm™1, indicative of the ester
carbonyl group.

e Aromatic C=C and C=N Stretching: Multiple peaks in the 1450-1600 cm~! region.

e C-O Stretching: A strong peak in the 1100-1300 cm~1 region.
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Experimental Protocol: FTIR Analysis

o Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr).

o Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic
press.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
e Spectrum Recording: The IR spectrum is recorded, typically over a range of 4000-400 cm™1,

o Analysis: The resulting spectrum is analyzed to identify the characteristic absorption peaks
corresponding to the molecule's functional groups[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule.

e Molecular lon (M+): The electron ionization (El) mass spectrum should show a molecular ion
peak at m/z = 166.

e Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy
group (-*~OCH2CHs, m/z = 45) to give a fragment at m/z = 121, or the loss of an ethylene
molecule (CzHa4) via McLafferty rearrangement, followed by other characteristic losses|[6].

Part 3: Synthesis and Chemical Reactivity

A plausible and common method for the synthesis of Ethyl 4-aminopicolinate is the Fischer
esterification of its corresponding carboxylic acid, 4-aminopicolinic acid.

Proposed Synthesis Workflow
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Caption: Proposed workflow for the synthesis of Ethyl 4-aminopicolinate.
Reactivity Insights: The molecule's reactivity is governed by its three key functional domains:

e The Amino Group: As a primary aromatic amine, it is nucleophilic and can undergo reactions
such as acylation, alkylation, and diazotization. This site is often the starting point for building
more complex molecular structures.

o The Ethyl Ester: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack,
particularly saponification (hydrolysis) under basic conditions to yield the corresponding
carboxylate. It can also be converted to an amide by reacting with amines.

e The Pyridine Ring: The pyridine ring is electron-deficient and can undergo nucleophilic
aromatic substitution, although this is less favorable than in other systems. The ring nitrogen
is basic and can be protonated or alkylated.

Part 4: Applications in Drug Discovery

Ethyl 4-aminopicolinate is a valuable building block for creating libraries of compounds for
high-throughput screening. Its utility as a precursor for TGF-f inhibitors demonstrates its
importance in developing targeted therapies[1]. The amino group can serve as an anchor point
for attaching various pharmacophores, while the ester can be modified to tune solubility and
pharmacokinetic properties.

Drug Discovery Workflow Application
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Caption: Use of Ethyl 4-aminopicolinate in a drug discovery workflow.
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Part 5: Safety and Handling

Based on available safety data, Ethyl 4-aminopicolinate is classified with several hazards.
Proper handling is crucial to ensure laboratory safety.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing)[3].

Handling Protocol:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place as recommended (-20°C to 8°C)[1][3].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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